molecular formula C16H15ClNO2SBr B601352 氯吡格雷杂质 2(氯吡格雷亚胺杂质) CAS No. 1396607-49-0

氯吡格雷杂质 2(氯吡格雷亚胺杂质)

货号 B601352
CAS 编号: 1396607-49-0
分子量: 400.71
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Clopidogrel Impurity 2 involves starting with the raw material o-chlorobenzene glycine. Esterification obtains racemic O-chlorobenzene glycine methyl ester, which is then split with tartrate to obtain R- (-)-O-chlorobenzene glycine methyl ester. The reaction of thiophene ethanol p-toluenesulfonic esters is followed by hydrochloric acid salification to obtain ®-2- (2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclisation is used to obtain the localized impurity of clopidogrel liquid phase .


Molecular Structure Analysis

The molecular structure of Clopidogrel Impurity 2 is represented by the formula C15H14ClNO2S . The InChI representation is InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 .

科学研究应用

选择性氧化和核磁共振研究

Krake 和 Baumann(2021)的一项研究探索了活性卤素物种对硫酸氢氯吡格雷的选择性转化。这一过程导致了各种降解产物的形成,包括卤代内亚胺产物,这是一种已知的氯吡格雷亚胺杂质形式。核磁共振波谱用于监测反应并表征产物 (Krake 和 Baumann,2021)

氧化杂质的表征

Mohan 等人(2008)识别并表征了氯吡格雷的主要氧化杂质。该杂质使用制备性 HPLC 分离,并通过各种光谱数据进行表征,有助于了解氯吡格雷杂质谱 (Mohan 等,2008)

毛细管电泳分离

Fayed 等人(2009)采用毛细管区带电泳将双硫酸氢氯吡格雷与其杂质(包括杂质 2)分离。该方法优化了缓冲液浓度和 pH 值等因素以实现有效分离,提供了一种分析氯吡格雷杂质的技术 (Fayed 等,2009)

用于杂质测定的薄层色谱法

Antić 等人(2007)开发了一种简单的薄层色谱法来分离氯吡格雷及其水解产物 SR 26334,这是一种主要的杂质。该方法促进了氯吡格雷在各种形式中的定量分析和纯度控制 (Antić 等,2007)

稳定性指示超高效液相色谱法

Nagavi 和 Gurupadayya(2016)开发了一种稳定性指示超高效液相色谱法,用于分离和估算氯吡格雷中的杂质。该方法根据 ICH 指南进行验证,可用于药物制剂的质量控制 (Nagavi 和 Gurupadayya,2016)

原研药与仿制药片剂的比较

Gomez 等人(2004)将原研药 PLAVIX 片剂与 18 种仿制药进行了杂质谱和其他特性的比较。本研究使用对映异构特异性液相色谱法测定杂质,为药品的质量控制做出了贡献 (Gomez 等,2004)

属性

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLMQVQNGJIKW-RSAXXLAASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clopidogrel impurity 2

CAS RN

1396607-49-0
Record name Clopidogrel pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL PYRIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity)
Reactant of Route 2
Reactant of Route 2
Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity)
Reactant of Route 3
Reactant of Route 3
Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity)
Reactant of Route 4
Reactant of Route 4
Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity)
Reactant of Route 5
Reactant of Route 5
Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity)
Reactant of Route 6
Reactant of Route 6
Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。